molecular formula C10H12O B3034078 4-(3-Buten-1-yl)phenol CAS No. 135981-59-8

4-(3-Buten-1-yl)phenol

Cat. No.: B3034078
CAS No.: 135981-59-8
M. Wt: 148.2 g/mol
InChI Key: IAZKGRRJAULWNS-UHFFFAOYSA-N
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Description

It has a molecular formula of C10H12O and a molecular weight of 148.2 g/mol. This compound is known for its distinct aromatic properties and is used in various applications due to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Buten-1-yl)phenol can be synthesized through several methods. One common method involves the electrophilic aromatic substitution (EAS) reaction between phenol derivatives containing electron-donor substituents and 3-methyl-2-buten-1-ol using boron trifluoride etherate as a catalyst . This method allows for the formation of the desired product under mild conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification from natural sources such as essential oils of basil, cinnamon, and nutmeg. The extraction process involves steam distillation followed by purification techniques like crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Buten-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

    Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are commonly used under acidic conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-(3-Buten-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in electrophilic aromatic substitution reactions.

    Biology: It exhibits antioxidant properties and is used in studies related to free radical scavenging activity.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anti-inflammatory and antineoplastic properties.

    Industry: It is used in the fragrance industry for its aromatic properties and in the food industry as a flavoring agent.

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yl)phenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl group, thereby neutralizing reactive oxygen species.

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cellular Pathways: It affects cellular pathways related to apoptosis and cell cycle regulation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

4-(3-Buten-1-yl)phenol can be compared with other similar phenolic compounds:

    Eugenol: Similar in structure but with a methoxy group instead of a hydroxyl group. Eugenol is also found in essential oils and has similar aromatic properties.

    Vanillin: Contains an aldehyde group instead of a butenyl group. Vanillin is widely used as a flavoring agent and has antioxidant properties.

    Thymol: Contains an isopropyl group instead of a butenyl group. Thymol is known for its antiseptic properties.

Uniqueness: this compound is unique due to its butenyl side chain, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.

Properties

IUPAC Name

4-but-3-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8,11H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZKGRRJAULWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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